

solubility of 5-Chloro-8-methylquinolin-4-ol

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Compound of Interest

Compound Name: 5-Chloro-8-methylquinolin-4-ol

Cat. No.: B1356005

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An In-depth Technical Guide to the Solubility of **5-Chloro-8-methylquinolin-4-ol**

Foreword: Navigating the Data Landscape

For drug development professionals and researchers, understanding the solubility of a novel compound is a cornerstone of its potential therapeutic application. **5-Chloro-8-methylquinolin-4-ol**, a substituted quinolinol, presents a unique profile. It is important to note that while extensive experimental data for this specific isomer is not widely published, its structural characteristics allow for a robust, principled analysis of its expected solubility behavior. This guide synthesizes foundational physicochemical principles with established methodologies to provide a predictive and practical framework for scientists working with this and similar molecules. We will draw upon data from analogous quinoline derivatives to build a comprehensive understanding, focusing on the why behind experimental design and not just the how.

Physicochemical Profile: Structure Dictates Function

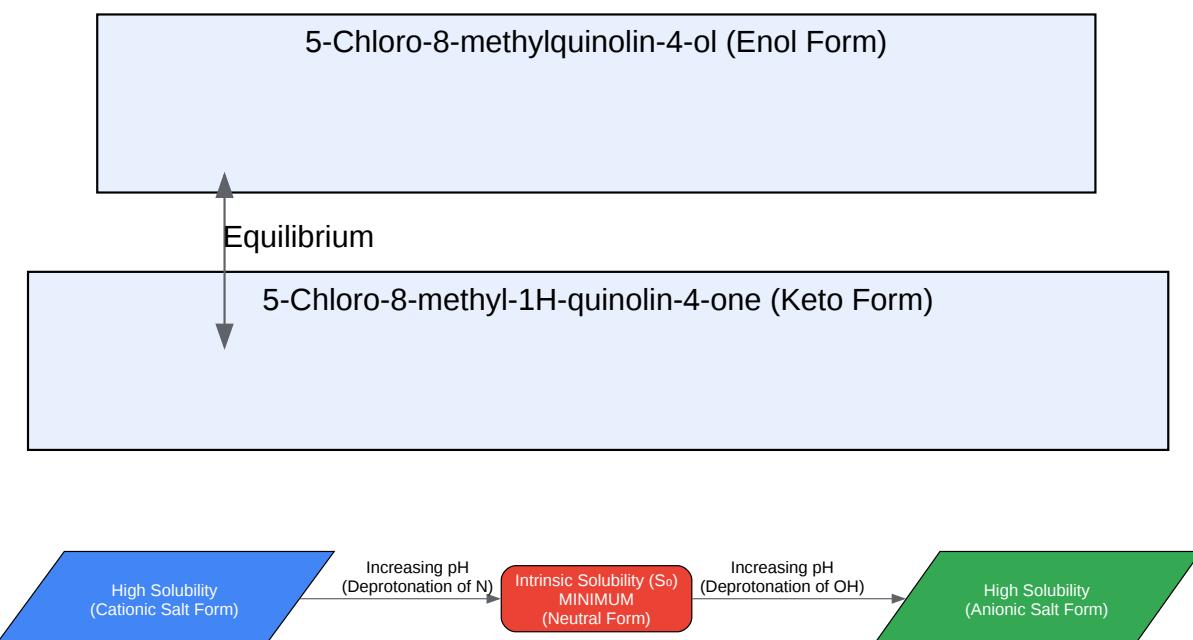
5-Chloro-8-methylquinolin-4-ol (CAS: 203626-37-3) is a heterocyclic aromatic compound. Its core structure, a quinoline ring, is functionalized with a chloro group, a methyl group, and a hydroxyl group. This specific arrangement of functional groups is critical to its solubility.

- The Quinoline Scaffold: The fused benzene and pyridine rings create a large, hydrophobic aromatic system, which inherently limits aqueous solubility.[\[1\]](#)[\[2\]](#)

- The Hydroxyl Group (-OH) at Position 4: This group is a hydrogen bond donor and acceptor, providing a handle for interaction with polar solvents. Crucially, 4-hydroxyquinolines exist in a tautomeric equilibrium with their keto form, 4-quinolinone. This equilibrium can significantly influence hydrogen bonding, crystal packing, and, consequently, solubility.
- The Chloro (-Cl) and Methyl (-CH₃) Groups: Both the chloro group at position 5 and the methyl group at position 8 increase the lipophilicity (hydrophobicity) of the molecule, further reducing its affinity for aqueous media.

Keto-Enol Tautomerism: A Critical Equilibrium

The equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4-one) forms is a defining characteristic that directly impacts solubility. The keto form can participate in different hydrogen bonding networks, potentially leading to stronger crystal lattice interactions that require more energy to overcome during dissolution.



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Caption: Theoretical pH-solubility profile for an amphoteric compound.

Solubility in Organic Solvents

The compound's hydrophobic quinoline core suggests good solubility in various organic solvents. This is consistent with related compounds like 5-chloro-8-quinolinol, which is soluble in ethanol, methanol, and chloroform. [3][4] The choice of solvent is critical for synthesis, purification, and formulation.

Expected Solubility Trend: Polar Aprotic (e.g., DMSO, DMF) > Alcohols (e.g., Ethanol, Methanol) > Halogenated (e.g., Dichloromethane) > Ethers (e.g., THF) > Non-polar (e.g., Hexane)

Experimental Protocols for Solubility Determination

To move from prediction to practice, rigorous experimental determination is necessary. The choice of method depends on the stage of development, balancing throughput with accuracy.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility, providing the most reliable data for low-solubility compounds. [5][6] Principle: An excess of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value (equilibrium).

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **5-Chloro-8-methylquinolin-4-ol** to a series of vials containing the chosen solvent (e.g., phosphate-buffered saline at various pH values, organic solvents). The excess solid should be clearly visible.
- Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to pellet the undissolved solid.
- Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

- Dilution & Analysis: Dilute the aliquot with a suitable mobile phase or solvent and determine the concentration using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Self-Validation Check: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be consistent across the later time points.



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Caption: Workflow for the Shake-Flask solubility determination method.

Protocol 2: Kinetic Solubility for High-Throughput Screening

Kinetic solubility is a measure of how much of a compound can be dissolved in an aqueous buffer upon addition from a concentrated organic stock solution before it precipitates. It is a non-equilibrium measurement often used in early discovery for rapid assessment. [7] Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. The point at which precipitation occurs is detected, typically by light scattering (nephelometry) or UV absorbance after filtration. [7] Step-by-Step Methodology:

- Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
- Titration: In a microplate format, perform serial additions of the DMSO stock into an aqueous buffer (e.g., PBS, pH 7.4).
- Detection: After each addition and a short incubation, measure the turbidity of the solution. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility.
- Data Analysis: The results are often reported as the concentration at which the compound precipitates.

Causality and Trustworthiness: Kinetic solubility values are almost always higher than thermodynamic solubility because they can represent a supersaturated state. [7] While useful for ranking compounds, they should not be used for definitive biopharmaceutical calculations.

Strategies for Solubility Enhancement

Given its predicted poor aqueous solubility, several formulation strategies may be required to develop **5-Chloro-8-methylquinolin-4-ol** for biological applications.

- Salt Formation: The most direct approach is to form a salt. Reacting the compound with a pharmaceutically acceptable acid (e.g., HCl, mesylate) or base (e.g., NaOH, tromethamine) will yield a more soluble salt form. [6]* Cosolvency: The addition of a water-miscible organic solvent (a cosolvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly increase solubility by reducing the polarity of the aqueous medium. [6]* Complexation: Host-guest complexation with cyclodextrins can encapsulate the hydrophobic quinoline core, shielding it from water and presenting a hydrophilic exterior, thereby increasing apparent solubility.
- Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation. [8][9]* Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC) can prevent crystallization and improve dissolution rates. [8]

Conclusion

While direct experimental solubility data for **5-Chloro-8-methylquinolin-4-ol** remains to be fully characterized in the public domain, a thorough analysis of its structure provides a robust, predictive framework. Its solubility is expected to be low in neutral aqueous media but can be significantly modulated by pH, a direct consequence of its amphoteric nature. For drug development professionals, the path forward involves precise experimental determination using established methods like the shake-flask protocol, followed by the systematic application of solubility enhancement technologies. This principled approach is essential to unlocking the therapeutic potential of this promising quinolinol derivative.

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